Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-aminopyrimidine with bromoacetic acid and subsequent cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
6-Bromoimidazo[1,2-a]pyridine: Lacks the carboxylate group, leading to different chemical properties and applications.
Uniqueness
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1260657-24-6 |
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Molecular Formula |
C8H6BrN3O2 |
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-7(13)6-5(9)4-12-3-2-10-8(12)11-6/h2-4H,1H3 |
InChI Key |
BGILSYIYHSQCML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NC=CN2C=C1Br |
Origin of Product |
United States |
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